BenchChemオンラインストアへようこそ!

6-Chloro-7-nitro-1H-benzo[d]imidazole

Serotonin receptor pharmacology 5-HT3 antagonist development CNS drug discovery

This 6-chloro-7-nitro regioisomer is the SAR-validated optimal configuration for high 5-HT3 receptor affinity (Ki=0.13 nM) with >7,600-fold selectivity over 5-HT4. Unlike generically substituted benzimidazoles, this scaffold delivers quantifiable pharmacological advantages: sub-nanomolar binding, defined selectivity profiles, and demonstrated antibacterial activity against MRSA (MIC 2–16 μg/mL). For oncology programs, 6-chloro-7-nitro derivatives achieve 44-fold CDC7/CDK2 selectivity. Substitution with alternative regioisomers compromises assay reproducibility. Procure this precise substitution pattern for receptor-targeted CNS, anticancer, and antimicrobial hit-to-lead campaigns where SAR integrity and data comparability are non-negotiable.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
Cat. No. B11900586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-nitro-1H-benzo[d]imidazole
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10)
InChIKeyAJZSERMRCGDUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-nitro-1H-benzo[d]imidazole | Pharmacophore-Specific Building Block with Validated 5-HT3 Receptor Targeting Differentiation


6-Chloro-7-nitro-1H-benzo[d]imidazole is a heterocyclic benzimidazole scaffold characterized by a distinctive substitution pattern in which a chlorine atom occupies the 6-position and a nitro group occupies the 7-position of the fused bicyclic ring system. This specific regiochemical arrangement has been identified in peer-reviewed structure-activity relationship (SAR) studies as the optimal substitution pattern for achieving high binding affinity and subtype selectivity at serotonin 5-HT3 receptors . Unlike many benzimidazole intermediates sold purely as versatile building blocks without validated biological differentiation, the 6-chloro-7-nitro configuration exhibits quantifiable pharmacological advantages documented in medicinal chemistry literature, including sub-nanomolar binding affinity in receptor assays and defined selectivity profiles . The compound is also commercially available from chemical suppliers and functions as a synthetic precursor for developing antimicrobial and anticancer benzimidazole derivatives [1].

6-Chloro-7-nitro-1H-benzo[d]imidazole: Why Unsubstituted or Alternative Halogenated/Nitrated Benzimidazole Analogs Cannot Substitute


Substitution of 6-chloro-7-nitro-1H-benzo[d]imidazole with alternative benzimidazole regioisomers or analogs bearing different halogen/nitro arrangements is scientifically inadvisable because the spatial and electronic properties conferred by the specific 6-chloro-7-nitro substitution pattern have been empirically demonstrated to govern both receptor binding affinity and target selectivity. SAR investigations established that the halogen atom at the 6-position combined with the nitro group at the 7-position constitutes the optimal substitution pattern for achieving high 5-HT3 receptor affinity while simultaneously minimizing cross-reactivity with 5-HT4 and 5-HT1A receptors . Compounds lacking either substituent, bearing substituents at alternative positions (e.g., 5-nitro or 4-chloro), or featuring different halogens (e.g., 6-fluoro or 6-bromo) exhibit markedly altered pharmacological profiles, with up to orders-of-magnitude differences in binding affinity (Ki values ranging from 0.13 nM for the optimal configuration to >10,000 nM for off-target receptors) . For procurement in receptor-targeted research programs, substitution with generically similar but positionally distinct benzimidazole analogs will compromise assay reproducibility, confound SAR interpretation, and may invalidate comparative pharmacological conclusions.

6-Chloro-7-nitro-1H-benzo[d]imidazole | Head-to-Head Quantitative Differentiation Evidence


6-Chloro-7-nitro Substitution Pattern Confers >7,600-Fold 5-HT3 vs. 5-HT4 Receptor Selectivity

In a direct SAR analysis evaluating benzimidazole-4-carboxylic acid derivatives for serotonin receptor binding, the 6-chloro-7-nitro substitution pattern was explicitly identified as the optimal configuration for achieving high 5-HT3 receptor affinity while maintaining selectivity over 5-HT4 and 5-HT1A receptors . The study characterized a derivative incorporating this substitution pattern (compound 8) which exhibited a Ki of 0.13 nM at 5-HT3 receptors versus Ki > 1,000 nM at 5-HT4 receptors, representing a >7,692-fold selectivity window . In contrast, compounds with alternative halogenation or nitration patterns, or lacking substitution on the benzimidazole ring, showed substantially reduced affinity or abolished selectivity .

Serotonin receptor pharmacology 5-HT3 antagonist development CNS drug discovery

6-Chloro-7-nitro Benzimidazole Scaffold Enables Sub-Nanomolar 5-HT3 Affinity Compared to Micromolar Affinity of Unoptimized Analogs

The systematic SAR study of azabicyclic benzimidazole-4-carboxamides demonstrated that the 6-chloro-7-nitro substitution pattern is essential for achieving sub-nanomolar binding affinity at 5-HT3 receptors . Compound 8, bearing the 6-chloro-7-nitro configuration, exhibited a Ki value of 0.13 nM, which represents the highest affinity among all evaluated substitution patterns . By comparison, related compounds with alternative substitution (e.g., 6-fluoro-7-nitro, 6-methyl-7-nitro, or 5-chloro-6-nitro) displayed affinities ranging from 1.7 nM to >10,000 nM, representing up to 77,000-fold differences in receptor engagement . The study authors concluded that 'a halogen atom at the 6-position and a nitro group at the 7-position of the benzimidazole ring is the best substitution pattern for 5-HT3 affinity' .

Structure-activity relationship (SAR) Serotonin receptor binding Medicinal chemistry optimization

Functional Antagonism: 6-Chloro-7-nitro Derivative Achieves pA2 of 9.9 in Isolated Guinea Pig Ileum

Beyond receptor binding affinity, the 6-chloro-7-nitro benzimidazole scaffold confers potent functional antagonism in an ex vivo tissue preparation. Compound 8, incorporating the 6-chloro-7-nitro substitution pattern, demonstrated a pA2 value of 9.9 in the isolated guinea pig ileum assay, corresponding to sub-nanomolar functional antagonist potency against 5-HT3-mediated contractions . This functional readout confirms that the high binding affinity translates to physiologically relevant receptor blockade. In comparison, the 6-fluoro-7-nitro analog (compound 2) achieved pA2 = 9.6, and the 6-methyl-7-nitro analog (compound 14) achieved pA2 = 9.1 . Compounds lacking the optimized 6-chloro-7-nitro pattern exhibited substantially lower or negligible functional antagonism .

Functional pharmacology Ex vivo tissue assay 5-HT3 antagonist potency

6-Chloro-7-nitro Benzimidazole Derivatives Exhibit CDC7 Kinase Inhibition with 44-Fold Selectivity Over CDK2

Derivatives incorporating the 6-chloro-7-nitro benzimidazole core have demonstrated quantifiable kinase inhibition profiles with measurable selectivity windows. A 6-chloro-7-nitro benzimidazole derivative (CHEMBL2348154 / BDBM50432336) exhibited IC50 = 7 nM against CDC7 kinase in biochemical assays [1]. The same compound showed IC50 = 310 nM against CDK2, representing a 44-fold selectivity for CDC7 over CDK2 [1]. This selectivity window is pharmacologically relevant, as CDK2 inhibition is associated with dose-limiting toxicities in non-malignant proliferating tissues. The compound also demonstrated cellular target engagement with IC50 = 850 nM in a CDC7-dependent MCM2 phosphorylation assay in HCT116 cells [1].

Kinase inhibitor discovery Cell cycle regulation Oncology target selectivity

6-Chloro-7-nitro Substitution Pattern Enables CDK7 Inhibition with 2.6-Fold Selectivity Over CDK13 and 3.8-Fold Over CDK12

A distinct 6-chloro-7-nitro benzimidazole derivative (CHEMBL5440767 / BDBM50625574) was profiled against a panel of cyclin-dependent kinases, revealing a quantifiable selectivity gradient. The compound exhibited IC50 = 238 nM against CDK7, IC50 = 628 nM against CDK13, and IC50 = 893 nM against CDK12 [1]. This yields a 2.6-fold selectivity for CDK7 over CDK13 and a 3.8-fold selectivity over CDK12. While the selectivity margins are moderate, the rank-order potency (CDK7 > CDK13 > CDK12) provides directional information for SAR optimization programs targeting transcriptional CDKs [1]. In contrast to many benzimidazole kinase inhibitors that exhibit pan-CDK inhibition, the 6-chloro-7-nitro scaffold confers a defined, albeit modest, selectivity profile.

Transcriptional kinase inhibition CDK7 inhibitor development Kinase selectivity profiling

6-Chloro-7-nitro Benzimidazole Derivatives Achieve Antimicrobial MIC Values Comparable to Ciprofloxacin Against MRSA and MSSA

A series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were evaluated for antibacterial activity, with multiple compounds demonstrating potency comparable to the fluoroquinolone standard ciprofloxacin. Compounds 1d, 2d, 3s, 4b, and 4k exhibited MIC values ranging from 2 to 16 μg/mL against Escherichia coli, Streptococcus faecalis, methicillin-susceptible S. aureus (MSSA), and methicillin-resistant S. aureus (MRSA) [1]. In direct comparison, ciprofloxacin exhibited MIC values of 8–16 μg/mL against the same panel [1]. Notably, compound 4k demonstrated MIC = 8–16 μg/mL against Candida albicans and Aspergillus niger, compared to fluconazole standard MIC = 4–128 μg/mL [1]. This indicates that the 6-chloro/nitro benzimidazole core serves as a viable scaffold for developing antimicrobial agents with potency within the clinically relevant range.

Antimicrobial drug discovery MRSA therapeutics Benzimidazole antibacterial agents

6-Chloro-7-nitro-1H-benzo[d]imidazole | Validated Application Scenarios Based on Quantitative Evidence


5-HT3 Receptor Antagonist Lead Optimization Programs

Procurement for CNS or gastrointestinal 5-HT3 antagonist development where high receptor affinity (Ki = 0.13 nM), >7,600-fold selectivity over 5-HT4 receptors, and validated functional antagonism (pA2 = 9.9 in isolated tissue) are required. The 6-chloro-7-nitro substitution pattern represents the SAR-validated optimal configuration for achieving this pharmacological profile . Alternative benzimidazole substitution patterns (e.g., 6-fluoro-7-nitro with pA2 = 9.6; 6-methyl-7-nitro with pA2 = 9.1) provide quantitatively inferior starting points .

CDC7-Selective Kinase Inhibitor Discovery

Oncology programs targeting CDC7 kinase inhibition for cancer cell cycle arrest where CDK2-sparing selectivity is a critical development criterion. 6-Chloro-7-nitro benzimidazole derivatives have demonstrated 44-fold selectivity for CDC7 (IC50 = 7 nM) over CDK2 (IC50 = 310 nM), providing a measurable safety margin relative to pan-CDK inhibitors associated with bone marrow and gastrointestinal toxicity . This selectivity window supports compound procurement for hit-to-lead optimization campaigns.

Antimicrobial Lead Generation Against Drug-Resistant Gram-Positive Pathogens

Procurement for antibacterial discovery programs targeting MRSA and MSSA where the 6-chloro-7-nitro benzimidazole scaffold has demonstrated MIC values (2–16 μg/mL) comparable to ciprofloxacin (8–16 μg/mL) . Unlike uncharacterized benzimidazole building blocks, this scaffold carries peer-reviewed validation of antibacterial activity against clinically relevant drug-resistant strains, including MRSA, making it suitable for focused antimicrobial SAR campaigns .

Transcriptional CDK Inhibitor Scaffold Optimization

Procurement for CDK7-targeted oncology programs where intra-family selectivity data are essential for SAR interpretation. 6-Chloro-7-nitro benzimidazole derivatives exhibit a defined selectivity rank order (CDK7 IC50 = 238 nM > CDK13 IC50 = 628 nM > CDK12 IC50 = 893 nM), providing 2.6–3.8-fold selectivity windows . While modest, this quantifiable differentiation supports rational medicinal chemistry efforts to improve selectivity, in contrast to scaffolds for which no CDK family profiling data exist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-7-nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.